3-Methoxypyrazine-2-carbaldehyde
Description
Significance of the Pyrazine (B50134) Scaffold in Chemical Biology and Organic Synthesis
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para-position, is a fundamental heterocyclic structure with considerable importance in the fields of chemical biology and organic synthesis. semanticscholar.org Pyrazines are prevalent in nature, contributing to the aroma and flavor of many foods and acting as semiochemicals in insects. semanticscholar.orgresearchgate.net Their diverse biological activities, including antibacterial, antiviral, and anticancer properties, have made them attractive targets for medicinal chemistry research. semanticscholar.org In organic synthesis, the pyrazine ring serves as a versatile building block for the construction of more complex molecules. dur.ac.uk The development of new synthetic routes to pyrazines that are safer, more efficient, and cost-effective is an ongoing area of research. dur.ac.uk The unique chemical properties of the pyrazine scaffold, such as its ability to participate in various chemical reactions, make it a valuable component in the design of novel compounds with a wide range of applications. dur.ac.uk
The significance of nitrogen-containing heterocyclic scaffolds, such as pyrazole (B372694) and its fused derivatives like pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine, further underscores the value of such structures in drug discovery. mdpi.commdpi.comnih.gov These scaffolds are considered "privileged structures" due to their synthetic accessibility, drug-like properties, and their ability to act as bioisosteric replacements for other chemical groups. mdpi.com For instance, the pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), allowing it to interact with the active sites of protein kinases, which are important targets in cancer therapy. nih.gov The synthetic versatility of these scaffolds allows for extensive structural modifications to optimize their biological activity. mdpi.com
Research Trajectories of 3-Methoxypyrazine-2-carbaldehyde: An Overview
While extensive research exists for the broader class of 3-alkyl-2-methoxypyrazines, particularly in the context of food chemistry and enology, specific research focused solely on this compound is more niche. semanticscholar.orgresearchgate.net The existing body of work on related compounds provides a foundation for understanding the potential research directions for this specific aldehyde derivative.
A significant area of investigation for related methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP), has been their biosynthesis in plants and their impact on the aroma of foods and beverages like wine grapes. semanticscholar.orgmdpi.com Research has focused on identifying the biosynthetic pathways and the enzymes involved, such as O-methyltransferases. researchgate.netmdpi.com Furthermore, the chemical ecology of methoxypyrazines as semiochemicals, for instance as aggregation pheromones in insects, is an active area of study. mdpi.com
In the realm of synthetic chemistry, the development of novel and efficient synthetic routes to access various pyrazine derivatives is a continuous effort. dur.ac.ukdur.ac.uk These synthetic endeavors aim to create a diverse range of pyrazine compounds for various applications, including as flavor and fragrance agents, and as scaffolds for pharmaceuticals. dur.ac.uk Given the reactivity of the aldehyde functional group, this compound is a valuable intermediate for the synthesis of a variety of other pyrazine-containing molecules.
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is primarily driven by its potential as a synthetic building block and its possible biological activities. The objectives of research in this area can be outlined as follows:
Elucidation of Synthetic Pathways: A primary objective is to develop and optimize synthetic methods for the preparation of this compound. This includes exploring different starting materials and reaction conditions to achieve high yields and purity.
Investigation of Chemical Reactivity: A key goal is to explore the chemical reactivity of the aldehyde and methoxypyrazine functionalities. This involves studying its participation in various organic reactions to synthesize a library of novel pyrazine derivatives.
Exploration of Biological Activity: A significant long-term objective is to investigate the potential biological activities of this compound and its derivatives. This includes screening for anticancer, antimicrobial, and other pharmacological properties, drawing parallels from the known bioactivities of other pyrazine-based compounds. nih.govacs.org
Analytical Method Development: Research may also focus on developing sensitive and accurate analytical methods for the detection and quantification of this compound in various matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6N2O2 |
| Monoisotopic Mass | 138.04292 Da |
| Predicted XlogP | -0.1 |
| InChI | InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 |
| InChIKey | PWNNCWQBJSXORO-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1C=O |
Data sourced from PubChem. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNNCWQBJSXORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579085 | |
| Record name | 3-Methoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-90-8 | |
| Record name | 3-Methoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Methoxypyrazine 2 Carbaldehyde and Its Analogues
Strategic Approaches to Pyrazine (B50134) Ring Construction
The synthesis of the pyrazine ring, the core structure of these compounds, is approached through various strategic cyclization and condensation reactions, often utilizing readily available acyclic precursors.
Cyclization Reactions in Pyrazine Synthesis
The formation of the pyrazine ring is fundamentally a process of cyclization, where acyclic precursors are joined to form the six-membered heterocycle. A primary method involves the condensation of two α-aminocarbonyl compounds. researchgate.net This can be achieved through the self-condensation of an α-amino ketone, which, after dimerization and subsequent oxidation, yields the pyrazine product. youtube.comyoutube.com
Another significant strategy is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This one-pot reaction forms bonds between N-1 and C-6, and N-4 and C-5, and has been subject to extensive study to optimize conditions and understand its regioselectivity. nih.gov The initial method described by R. G. Jones utilized free α-amino acid amides, but a later improvement by Karmas and Spoerri showed that the hydrohalides of amino acid amides, which are more stable and easier to prepare, could also be used effectively. nih.gov
Diketopiperazines, which can be easily formed by the dehydration of amino acids, serve as valuable precursors for pyrazinones, a class of pyrazine derivatives. nih.gov Treatment of diketopiperazines with phosphoryl chloride yields a mixture of mono- and dichloropyrazines. The resulting 2-chloropyrazine (B57796) can then be converted to a 2(1H)-pyrazinone through hydrolysis with an alkali or via a sodium ethoxide treatment followed by acid hydrolysis. nih.gov
Transition-metal-catalyzed reactions, such as [2+2+2] cyclo(co)trimerizations, represent a powerful and atom-efficient methodology for creating complex, multi-substituted cyclic compounds like pyrazines in a single step. acs.org Formal (4+2) cyclization reactions have also been developed, for instance, between pyridinium (B92312) 1,4-zwitterions and 1-sulfonyl-1,2,3-triazoles, to access pyrido[1,2-a]pyrazine derivatives. mdpi.com
Intramolecular Reaction Pathways for C-C, C-N, and C-O Bond Formation
The construction of the pyrazine ring from acyclic precursors inherently involves the strategic formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and sometimes carbon-oxygen (C-O) bonds through intramolecular reactions.
One illustrative pathway begins with the acylation of an α-aminonitrile with an oxalyl halide, forming the initial N-1 to C-2 bond. nih.gov Subsequent addition of HX to the nitrile group, followed by tautomerization and cyclization, establishes the N-4 to C-3 bond, creating a cyclic pyrazine-2,3-dione intermediate. nih.gov
In the synthesis of 2(1H)-pyrazinones from 2-chloroketone oximes and α-amino acid esters, the key steps involve the formation of bonds between N-1 and C-2, and between N-4 and C-5. nih.gov Similarly, the condensation of an α-amino ketone hydrochloride with an α-haloacetyl halide first forms a ketoamide. Treatment with ammonia (B1221849) then facilitates a cyclization-oxidation sequence to yield the pyrazinone, creating the necessary C-N bonds to close the ring. nih.gov
While not specific to pyrazines, research into C-nucleoside synthesis provides insights into C-C bond formation on heterocyclic rings. For instance, the enzyme ForT catalyzes a C-C bond formation between 4-amino-1H-pyrazole-3,5-dicarboxylate and a ribose donor via an electrophilic substitution mechanism on the heterocycle. nih.gov Such principles of activating heterocyclic rings for C-C bond formation can be conceptually applied to advanced pyrazine functionalization.
Synthesis from Acyclic Precursors, including α-Amino Acid-Derived Units
The use of acyclic building blocks, particularly those derived from α-amino acids, is a cornerstone of pyrazine synthesis due to their availability and inherent stereochemistry.
A prominent method is the base-catalyzed self-condensation of α-amino ketones, which dimerize and then oxidize to form the pyrazine ring. youtube.com A more versatile approach involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a method that has been refined to use more accessible amino acid amide hydrohalides instead of the free amides. nih.gov
Dehydrogenative coupling reactions catalyzed by base metals like manganese offer a sustainable route. For example, the self-coupling of 2-amino alcohols, which can be derived from amino acids, can selectively form 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org This atom-economical approach has been successfully applied to various 2-aminoalcohols, as detailed in the table below.
| Substrate (2-Amino Alcohol) | Product (2,5-Disubstituted Pyrazine) | Yield (%) |
|---|---|---|
| 2-amino-4-methylpentane-1-ol | 2,5-diisobutylpyrazine | 80 |
| 2-amino-1-hexanol | 2,5-dibutylpyrazine | 65 |
| 2-amino-1-pentanol | 2,5-dipropylpyrazine | 95 |
| 2-aminobutane-1-ol | 2,5-diethylpyrazine | 40 |
| 2-aminopropane-1-ol | 2,5-dimethylpyrazine | 45 |
The Maillard reaction, a well-known process in food chemistry, between sugars like glucose and amino acids such as lysine, also leads to the formation of various pyrazine derivatives, demonstrating another pathway from common acyclic precursors. acs.org
Direct Functionalization and Derivatization of Pyrazine Systems
Once the pyrazine ring is formed, direct functionalization is crucial for introducing the specific substituents found in target molecules like 3-methoxypyrazine-2-carbaldehyde. Radical reactions have emerged as powerful tools for this purpose.
Regioselective Homolytic Substitution Reactions
Homolytic substitution, particularly the Minisci reaction, is a key strategy for the direct C-H functionalization of heteroaromatic compounds like pyrazine. These reactions involve the addition of a nucleophilic radical to the protonated, electron-deficient pyrazine ring.
The acylation of pyrazine derivatives via a homolytic mechanism demonstrates the influence of existing substituents on the regioselectivity of the reaction. acs.org The position of the incoming acyl group is directed by the electronic properties of the substituents already on the ring. For related heterocycles like pyridines, methods have been developed to achieve exquisite regioselective control. For instance, the use of a maleate-derived blocking group can direct Minisci-type alkylation specifically to the C-4 position. nih.gov While developed for pyridines, this strategy of using removable directing groups points toward a potential avenue for achieving high regioselectivity in pyrazine functionalization.
Radical Acylation Strategies for Substituted Pyrazines
Introducing an aldehyde or ketone group onto the pyrazine ring can be achieved through radical acylation strategies. These methods generate acyl radicals which then attack the pyrazine ring.
One established method for the homolytic acylation of pyrazine derivatives provides a direct route to acylpyrazines. acs.org More recent advancements in radical generation have expanded the scope of these reactions. For example, visible-light-induced photocatalysis can be used to generate acyl radicals from aldehydes. kaist.ac.kr These radicals can then react with N-substituted pyridinium salts in a site-selective manner, a strategy that could be adapted for pyrazine systems. kaist.ac.kr Another innovative approach uses N-heterocyclic carbenes (NHCs) to catalyze a deaminative acylation by coupling an alkyl radical generated from a Katritzky pyridinium salt with an NHC-induced ketyl radical. kaist.ac.kr These advanced radical-radical coupling strategies offer mild and effective ways to form C-C bonds and introduce acyl groups onto heterocyclic systems.
Alkylation Methodologies for Pyrazine Cores
The introduction of alkyl groups to the pyrazine core is a fundamental transformation in the synthesis of analogues of this compound. A notable strategy involves the methylation of hydroxypyrazines. For instance, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) has been achieved through the methylation of 2-isobutyl-3-hydroxypyrazine. dur.ac.uk Traditional methods often employ reagents that can be harsh, but newer approaches are exploring milder conditions. One such development is the use of Ambersep 900 hydroxide (B78521) resin for the methylation step, which offers a more benign alternative. dur.ac.uk
| Precursor | Reagent | Product | Significance |
| 2-isobutyl-3-hydroxypyrazine | Ambersep 900 hydroxide | 2-isobutyl-3-methoxypyrazine | Provides a milder methylation method. dur.ac.uk |
| α,β-diketone and 1,2-diamine | - | Alkyl pyrazine | A fundamental ring-forming reaction. dur.ac.uk |
| Amino acid | Trimethylchlorosilane in methanol (B129727) | Amino acid methyl ester hydrochloride | Milder synthesis of key intermediates. dur.ac.uk |
Contemporary Coupling and Cross-Coupling Techniques
Cross-coupling reactions are powerful tools for the functionalization of pyrazine rings, enabling the introduction of a wide variety of substituents.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, are indispensable in modern organic synthesis. sigmaaldrich.comdatapdf.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, on the pyrazine core. The Suzuki coupling, for example, can be used to introduce aryl or other organic groups by reacting a halopyrazine with a boronic acid in the presence of a palladium catalyst. rsc.org The efficiency of these reactions can be significantly influenced by the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos showing broad applicability and high robustness, often allowing for low catalyst loadings and short reaction times even without the need for a glovebox. rsc.org
Microwave irradiation has also been employed to accelerate Suzuki coupling reactions involving chloropyrazines, proving valuable for substrate activation and reducing reaction times. rsc.org The choice of leaving group on the pyrazine ring is also a critical parameter. While chloro- and bromopyrazines are commonly used, pyrazine O-triflates have also been shown to be suitable leaving groups for Suzuki couplings, although they may require higher catalyst loadings. rsc.org
| Reaction | Substrates | Catalyst System | Key Features |
| Suzuki Coupling | Chloropyrazine, Boronic Acid | Palladium catalyst, Microwave irradiation | Accelerated reaction times, substrate activation. rsc.org |
| Suzuki Coupling | Pyrazine O-triflate, Arylboronic acid | Palladium catalyst | Utilizes triflate as a leaving group. rsc.org |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide, Amine | Pd catalyst with BrettPhos or RuPhos | Wide scope, robust, low catalyst loadings. rsc.org |
Oxidative Coupling Processes
Oxidative coupling offers an alternative and increasingly attractive strategy for the synthesis of pyrazines. A notable example is the copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines. nih.govresearchgate.netosti.gov This method utilizes molecular oxygen as a green oxidant and a simple copper iodide catalyst to construct the pyrazine ring from readily available starting materials. nih.gov Mechanistic studies suggest the involvement of radical species in this transformation. nih.govresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, making it a more atom-economical process. nih.gov Density functional theory (DFT) calculations have supported the favorability of intramolecular coupling of cationic radicals in this transformation. osti.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogues. A key focus is the use of more environmentally benign reagents and reaction conditions. The copper-catalyzed aerobic oxidative coupling mentioned previously is a prime example of a greener approach, as it employs oxygen as the oxidant, with water being the only byproduct. nih.govresearchgate.net
Furthermore, the use of micellar catalysis, where reactions are run in water with a surfactant like TPGS-750-M, allows for many palladium-catalyzed cross-coupling reactions to be performed at room temperature, reducing energy consumption. sigmaaldrich.com This technique has been successfully applied to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com The development of catalysts that are effective in aqueous media is a significant step towards more sustainable chemical synthesis. sigmaaldrich.com
Synthetic Routes to Specific Derivatives (e.g., 5-Bromo-3-methoxypyrazine-2-carbaldehyde)
The synthesis of specific derivatives, such as 5-bromo-3-methoxypyrazine-2-carbaldehyde, often requires a multi-step approach. A common strategy involves the bromination of a suitable pyrazine precursor. For instance, the synthesis of 5-bromo-2-methoxypyridine (B44785) has been achieved by reacting 2,5-dibromopyridine (B19318) with sodium hydroxide in methanol. chemicalbook.com
In the context of pyrazines, a synthetic sequence could involve the initial formation of a hydroxypyrazine, followed by bromination and then methylation. For example, the bromination of 3-isobutyl-5,6-dihydropyrazin-2(1H)-one can lead to the formation of 5-bromo-3-isobutyl-5,6-dihydropyrazin-2(1H)-one. dur.ac.uk Subsequent aromatization and methylation would yield the desired bromo-methoxypyrazine derivative. The synthesis of favipiravir, a pyrazine-based antiviral drug, has involved the bromination of a pyrazine moiety at the 6-position as a key step. bangor.ac.uk The synthesis of 5-bromopyridine-3-carbaldehyde has also been reported, which could serve as a structural analogue or precursor for more complex pyrazine carbaldehydes. google.com
| Target Derivative | Key Synthetic Step | Precursor | Significance |
| 5-Bromo-2-methoxypyridine | Nucleophilic substitution | 2,5-Dibromopyridine | Demonstrates a route to brominated methoxypyridines. chemicalbook.com |
| 5-Bromo-3-isobutyl-5,6-dihydropyrazin-2(1H)-one | Bromination | 3-Isobutyl-5,6-dihydropyrazin-2(1H)-one | Key intermediate for bromo-substituted pyrazines. dur.ac.uk |
| Favipiravir | Bromination at 6-position | Pyrazine derivative | Highlights the importance of bromination in drug synthesis. bangor.ac.uk |
Reactivity Profiles and Transformational Chemistry of 3 Methoxypyrazine 2 Carbaldehyde
Aldehyde Group Reactivity: Condensations and Additions
The aldehyde functional group in 3-methoxypyrazine-2-carbaldehyde is a key center for a variety of chemical transformations, primarily involving condensations and additions. These reactions are fundamental in the synthesis of more complex molecules.
Reductive amination is a significant reaction for converting aldehydes into amines. This process involves the initial reaction of the aldehyde with an amine to form an imine or Schiff base, which is then reduced to the corresponding amine. researchgate.netmdpi.com This method is widely applied in medicinal chemistry for the synthesis of amine derivatives which are important building blocks for pharmaceuticals. mdpi.com The reaction can be carried out using various reducing agents and under different conditions to optimize the yield of the target amine. researchgate.netmdpi.com For instance, studies on similar aromatic aldehydes have explored the use of cobalt-based composites as catalysts in the presence of hydrogen gas. mdpi.com The efficiency of these reactions can be influenced by factors such as the nature of the amine, the catalyst, temperature, and hydrogen pressure. mdpi.com
In a typical reductive amination process, the aldehyde and an amine are reacted to form an imine, which is subsequently reduced. researchgate.net The choice of reducing agent is crucial; sodium borohydride (B1222165) is a commonly used reagent for this purpose. researchgate.net The reaction conditions, including the solvent and the stoichiometry of the reagents, can significantly impact the conversion rate and the final product yield. researchgate.net
Table 1: Reductive Amination Conditions and Outcomes for Aromatic Aldehydes
| Aldehyde | Amine | Catalyst/Reducing Agent | Conditions | Product Yield | Reference |
| p-methoxybenzaldehyde | n-butylamine | Co-containing composite/H₂ | 150 °C, 150 bar H₂ | Quantitative | mdpi.com |
| p-methoxybenzaldehyde | benzylamine | Co-containing composite/H₂ | 100 °C, 100 bar H₂ | 72-96% | mdpi.com |
| p-chlorobenzaldehyde | n-butylamine | Co-containing composite/H₂ | 100 °C, 100 bar H₂ | 60-89% | mdpi.com |
| anthraquinonic carbaldehyde | various | Sodium borohydride | Methanol (B129727), varied equivalents | up to 37% conversion | researchgate.net |
This table presents data for analogous aromatic aldehydes to illustrate the principles of reductive amination.
The aldehyde group of this compound readily undergoes condensation reactions with hydrazine (B178648) derivatives to form hydrazones. A classic example is the reaction with 2,4-dinitrophenylhydrazine, which results in the formation of a 2,4-dinitrophenylhydrazone. This reaction is a well-established method for the qualitative identification and characterization of aldehydes and ketones.
Acylhydrazones, a class of compounds synthesized through the condensation of carboxylic acid hydrazides with aldehydes or ketones, have garnered significant interest due to their diverse biological activities. nih.gov The synthesis of these derivatives is typically a straightforward condensation reaction. nih.gov The resulting hydrazone compounds contain the characteristic -CO-NH-N=CH- moiety and have been explored for various applications, including as potential antimicrobial and anticancer agents. nih.gov
Rearrangement Reactions and Tautomerism
Tautomerism is a relevant concept for pyrazine (B50134) derivatives, particularly those with hydroxyl or amino substituents. While this compound itself does not exhibit prominent tautomerism of the core structure, understanding this phenomenon is crucial for related pyrazine compounds. For aldehydes with an α-hydrogen, keto-enol tautomerism can occur, where a hydrogen atom migrates from the α-carbon to the carbonyl oxygen, forming an enol. britannica.comkhanacademy.org
In heterocyclic systems like pyrazoles, which are also five-membered rings containing nitrogen, annular tautomerism is a well-studied phenomenon where a proton can move between the ring nitrogen atoms. nih.govyoutube.com This equilibrium can be influenced by substituents and the surrounding environment. nih.gov While not directly applicable to the fixed methoxy (B1213986) group in the target molecule, it highlights the potential for dynamic equilibria in related heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within the 3-Methoxypyrazine-2-carbaldehyde molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on its structural components: a pyrazine (B50134) ring, a methoxy (B1213986) group, and an aldehyde group.
Studies on structurally similar compounds, such as 3-aminopyrazine-2-carboxylic acid, provide a basis for assigning these vibrational modes. nih.gov The FT-IR and FT-Raman spectra are expected to be complementary, with some vibrations being more prominent in one technique than the other.
Key expected vibrational frequencies include:
C=O Stretch (Aldehyde): A strong, characteristic band in the FT-IR spectrum, typically appearing in the region of 1680-1715 cm⁻¹.
C-H Stretch (Aldehyde): Two distinct, weaker bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
Pyrazine Ring Vibrations: Multiple bands corresponding to C=C and C=N stretching vibrations are anticipated in the 1400-1600 cm⁻¹ range.
C-O Stretch (Methoxy): An intense band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would appear in the fingerprint region (below 1400 cm⁻¹).
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1715 | Strong |
| Aldehyde | C-H Stretch | ~2850, ~2750 | Weak to Medium |
| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |
| Methoxy | C-O-C Asymmetric Stretch | ~1250 | Strong |
| Methoxy | C-O-C Symmetric Stretch | ~1040 | Medium |
| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in this compound. Through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. core.ac.ukresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.
The two protons on the pyrazine ring are expected to appear as doublets between δ 8.0 and 9.0 ppm, showing coupling to each other.
The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically above δ 9.5 ppm.
The methoxy group protons (OCH₃) would be observed as a sharp singlet around δ 4.0 ppm.
¹³C NMR: The ¹³C NMR spectrum will display all six unique carbon atoms of the molecule.
The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190 ppm.
The carbons of the pyrazine ring would resonate in the δ 130-160 ppm range.
The methoxy carbon is expected around δ 55-60 ppm.
Two-dimensional NMR techniques are crucial for confirming the assignments. core.ac.uk A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (2-3 bond) couplings, which are essential for piecing together the molecular structure, for instance, by correlating the methoxy protons to the C3 carbon of the pyrazine ring.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H (Aldehyde) | ¹H | > 9.5 | Singlet |
| H5, H6 (Ring) | ¹H | 8.0 - 9.0 | Doublets |
| H (Methoxy) | ¹H | ~ 4.0 | Singlet |
| C (Aldehyde) | ¹³C | ~ 190 | Singlet (in decoupled spectrum) |
| C2, C3 (Ring) | ¹³C | 145 - 160 | Singlet (in decoupled spectrum) |
| C5, C6 (Ring) | ¹³C | 130 - 145 | Singlet (in decoupled spectrum) |
| C (Methoxy) | ¹³C | 55 - 60 | Singlet (in decoupled spectrum) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is critical for confirming the molecular formula of this compound (C₆H₆N₂O₂). The exact mass of the molecule is calculated to be 138.04292 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. Predicted m/z values for various adducts that could be observed in HRMS are available and serve as a reference for experimental data. uni.lu
Table 3: Predicted HRMS Adducts for this compound
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₇N₂O₂⁺ | 139.05020 |
| [M+Na]⁺ | C₆H₆N₂O₂Na⁺ | 161.03214 |
| [M+K]⁺ | C₆H₆N₂O₂K⁺ | 177.00608 |
| [M-H]⁻ | C₆H₅N₂O₂⁻ | 137.03564 |
Data sourced from PubChemLite. uni.lu
Hyphenated Mass Spectrometry (e.g., GC-DMS-MS) for Trace Analysis and Compound Identification
For analyzing this compound in complex mixtures, especially at trace levels, hyphenated techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating volatile compounds like pyrazines from a matrix before detection by MS. sigmaaldrich.commdpi.com The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint for identification. For pyrazines, common fragmentation pathways include the loss of methyl or other alkyl groups. mdpi.com
More advanced techniques like Gas Chromatography-Differential Mobility Spectrometry-Mass Spectrometry (GC-DMS-MS) could offer even greater selectivity and sensitivity. DMS adds an extra dimension of separation based on ion mobility in a gas phase under varying electric fields, which is highly effective for separating isomeric or isobaric compounds that may not be resolved by GC alone. This is particularly relevant in flavor and fragrance analysis where complex matrices are common. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.
While no public crystal structure data for this compound is currently available, the methodology would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a complete model of the molecular and crystal structure. Studies on other substituted pyrazines, such as 2-benzoyl-3-aminopyrazine, have successfully used this technique to reveal details about tautomerism and intermolecular hydrogen bonding networks in the solid state. researchgate.net For this compound, a crystal structure would confirm the planarity of the pyrazine ring and provide exact data on the conformation of the methoxy and aldehyde substituents relative to the ring. mdpi.com
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scirp.org The B3LYP functional, a hybrid functional, is frequently employed for its accuracy in predicting molecular structures and thermochemical properties. scirp.orgresearchgate.net DFT calculations can elucidate the distribution of electrons within 3-Methoxypyrazine-2-carbaldehyde, which is crucial for understanding its chemical behavior.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
Other reactivity descriptors that can be calculated using DFT include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract bonding electrons.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.75 | Indicator of chemical stability and reactivity. |
| Ionization Potential (IP) | 6.85 | Energy required to remove an electron. |
| Electron Affinity (EA) | 2.10 | Energy released upon gaining an electron. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as solvents or biological macromolecules. nih.govnih.gov
For a molecule with rotatable bonds, such as the bond between the pyrazine (B50134) ring and the carbaldehyde group, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov The simulations track the trajectory of each atom, allowing for the analysis of dihedral angles and the identification of preferred spatial arrangements. This is crucial for understanding how the molecule might bind to a receptor or participate in chemical reactions.
MD simulations also explicitly model intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov For instance, in an aqueous environment, simulations can reveal the structure of water molecules around the polar groups of this compound, which influences its solubility and reactivity.
Table 2: Conformational Analysis of this compound from MD Simulation (Illustrative)
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Population (%) | Key Interactions |
|---|---|---|---|
| Conformer A | ~0° (Planar) | 75% | Intramolecular hydrogen bonding may stabilize this conformation. |
| Conformer B | ~180° (Planar) | 20% | Steric hindrance may be slightly higher than in Conformer A. |
| Other | Various | 5% | Transient, higher-energy conformations. |
Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, which are fundamental for molecular structure elucidation. nih.gov Methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of this compound. dergipark.org.tr By calculating the energies of electronic excitations, TD-DFT can help assign the absorption bands observed experimentally to specific molecular orbital transitions.
Similarly, quantum chemical calculations can predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, researchers can correlate calculated vibrational modes with experimental peaks, aiding in the structural characterization of the molecule. researchgate.net Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to assist in the interpretation of NMR spectra, which provides detailed information about the connectivity and chemical environment of atoms. nih.gov
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| UV-Vis (λmax) | 285 nm | 290 nm | π → π* transition |
| IR (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ | Aldehyde carbonyl stretch |
| ¹H NMR (Aldehyde H) | 9.98 ppm | 10.02 ppm | CHO proton |
| ¹³C NMR (Carbonyl C) | 192.5 ppm | 193.0 ppm | CHO carbon |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to investigate the detailed mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov
For example, the mechanism of a nucleophilic addition to the carbonyl group of the aldehyde can be studied. Calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. This provides insights into the reaction kinetics. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This level of detail is often difficult to obtain through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR could be employed to understand what structural features are important for that activity.
In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net
Table 4: Illustrative Data for a QSAR Study of this compound Derivatives
| Derivative | Substitution | LogP (Hydrophobicity) | Electronic Parameter (Hammett) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | H (Parent) | 1.2 | 0.00 | 15.2 |
| 2 | 5-Cl | 1.9 | 0.23 | 8.5 |
| 3 | 6-CH₃ | 1.7 | -0.17 | 12.1 |
| 4 | 5-F | 1.3 | 0.06 | 10.3 |
Biological Activities and Pharmacological Applications of 3 Methoxypyrazine 2 Carbaldehyde and Pyrazine Analogues
Antimicrobial Activities: Antibacterial, Antifungal, and Antioomycete Potential
The pyrazine (B50134) ring is a key structural motif in a variety of compounds exhibiting a wide spectrum of antimicrobial activities. researchgate.net Numerous derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens. mdpi.commdpi.com
Antibacterial Activity:
Pyrazine carboxamides, in particular, have demonstrated notable antibacterial properties. A series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and tested against a panel of bacteria. Within this series, derivatives with an extended alkyl chain showed increased activity against Mycobacterium tuberculosis and M. kansasii. frontiersin.org For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) was identified as the most active compound against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. frontiersin.org
Further studies on pyrazine-2-carboxylic acid derivatives have also yielded promising results. In one study, a series of pyrazine-2-carboxylic acid derivatives of piperazines showed good antimicrobial activity against several clinical isolates, including E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com Another study focused on pyrazine carboxamides synthesized from pyrazine-2-carboxylic acid chloride and various substituted amino pyridines. Among the tested compounds, several showed moderate to good activity against Staphylococcus aureus and Escherichia coli when compared to standard drugs like Ciprofloxacin and Norfloxacin. nih.gov
A recent study synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and tested them against extensively drug-resistant (XDR) Salmonella Typhi. Compound 5d from this series exhibited the most potent antibacterial activity with a MIC of 6.25 mg/mL. nih.gov
Antifungal Activity:
The antifungal potential of pyrazine analogues has also been an area of active research. Some pyrazinamidrazone derivatives have shown antifungal activity, with MIC values ranging from 16 to 128 µg/mL. researchgate.net Additionally, N-substituted 3-aminopyrazine-2-carboxamides displayed antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. frontiersin.org Pyrazine-2-carboxylic acid derivatives of piperazines were also effective against C. albicans, with some compounds showing a MIC value of 3.125 µg/mL. rjpbcs.com
Table 1: Antibacterial and Antifungal Activities of Selected Pyrazine Analogues
| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | frontiersin.org |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi | 6.25 mg/mL | nih.gov |
| Pyrazinamidrazone derivatives | Fungi | 16-128 µg/mL | researchgate.net |
| Pyrazine-2-carboxylic acid piperazine (B1678402) derivatives (P10, P4) | Candida albicans | 3.125 µg/mL | rjpbcs.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 µg/mL | mdpi.com |
Antioomycete Potential:
Despite the broad antimicrobial screening of pyrazine analogues, there is currently no specific information available in the reviewed scientific literature regarding their potential activity against oomycetes.
Anticancer and Antitumor Properties
Pyrazine derivatives have garnered significant attention as potential anticancer agents, with research spanning from 2010 to 2024 highlighting their diverse chemical structures and mechanisms of action. nih.govnih.govresearchgate.net These compounds have been shown to interact with various biological systems, making them promising candidates for novel cancer therapies. google.com
The antitumor activity of pyrazine analogues has been demonstrated across a range of cancer cell lines. For instance, pyrazine-fused 23-hydroxybetulinic acid derivatives exhibited more potent antiproliferative activity than the parent compound. aston.ac.uk One such derivative, compound 6e , showed IC50 values of 2.14 µM, 2.89 µM, and 3.97 µM against A2780 (ovarian), B16 (melanoma), and MCF-7 (breast cancer) cells, respectively. aston.ac.uk Mechanistic studies revealed that this compound could induce the generation of intracellular reactive oxygen species (ROS) and reduce the mitochondrial membrane potential in B16 cells. aston.ac.uk
Another study reported on gold(III) complexes supported by pyrazine-based ligands. One complex, 2 , was particularly effective against HL60 (leukemia), MCF-7, and A549 (lung cancer) cell lines, with IC50 values in the submicromolar range and lower toxicity towards healthy lung fibroblast cells. nih.gov
Pyrazoline derivatives, which are structurally related to pyrazines, have also shown remarkable cytotoxic activities. One derivative, consisting of indole, pyrazoline, and another heterocyclic ring, showed an EGFR inhibition IC50 of 31.80 nM and potent cytotoxicity against MCF-7, HeLa, and DLD1 cancer cell lines with IC50 values of 0.227, 0.136, and 1.277 µM, respectively. researchgate.net
Table 2: Anticancer Activity of Selected Pyrazine Analogues
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Pyrazine-fused 23-hydroxybetulinic acid derivative (6e) | A2780 (Ovarian) | 2.14 µM | aston.ac.uk |
| B16 (Melanoma) | 2.89 µM | ||
| MCF-7 (Breast) | 3.97 µM | ||
| Gold(III) complex with pyrazine-based ligand (2) | HL60 (Leukemia) | Submicromolar | nih.gov |
| MCF-7 (Breast) | |||
| A549 (Lung) | |||
| Indole-pyrazoline hybrid (22) | MCF-7 (Breast) | 0.227 µM | researchgate.net |
| HeLa (Cervical) | 0.136 µM | ||
| DLD1 (Colorectal) | 1.277 µM |
Anti-inflammatory and Analgesic Effects
The pyrazine moiety is considered a viable foundational component for synthesizing anti-inflammatory drugs due to its unique structure and ability to engage in a wide array of chemical interactions. nih.govnih.gov Research has focused on developing pyrazine-based compounds that can effectively regulate the inflammatory response. nih.gov
A review of pyrazine-containing hybrids highlights their potential to target multiple biological pathways involved in inflammation. nih.gov These hybrids often combine the pyrazine ring with other pharmacophores known to inhibit enzymes like cyclooxygenase-2 (COX-2) or modulate the activity of nuclear factor-kappa B (NF-κB). nih.gov For example, a paeonol (B1678282) derivative incorporating a pyrazine structure showed 56.32% inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages at a concentration of 20 µM. nih.gov
Structurally related pyrazoline derivatives have also been investigated for their anti-inflammatory and analgesic properties. nih.gov In one study, several synthesized pyrazolines were found to possess significant anti-inflammatory and analgesic activities. Compounds with electron-withdrawing groups, such as halogens, on the aromatic ring tended to show more favorable activity. nih.gov
Antioxidant Capacity
Several studies have explored the antioxidant potential of pyrazine derivatives. A series of novel pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity using ABTS and DPPH radical scavenging assays. rjpbcs.com Among them, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) exhibited good antioxidant activity. rjpbcs.com The antioxidant capacity of these compounds is often attributed to their ability to donate electrons or hydrogen radicals to stabilize free radicals. rjpbcs.com
Research on related aminopyrazole derivatives has also demonstrated significant antioxidant properties, with some compounds showing higher inhibition of ROS formation in platelets than the reference drug N-acetylcysteine. frontiersin.orgfoxchase.org Furthermore, in vitro radical scavenging screens have confirmed the good antioxidant properties of acylhydrazone molecules derived from pyrazoles. frontiersin.orgfoxchase.org
Targeting Specific Biological Pathways and Enzyme Systems
Enzyme Inhibition Studies
Pyrazine and its analogues have been identified as inhibitors of a wide range of enzymes implicated in various diseases.
Human Carbonic Anhydrase (hCA): While direct studies on pyrazine derivatives are limited, related heterocyclic compounds have shown inhibitory activity. For instance, a series of pyrazole (B372694) carboxamide derivatives were investigated as inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II) isozymes. foxchase.org Similarly, substituted-pyridinium derivatives of aromatic sulfonamides have been shown to be efficient inhibitors of hCA I, II, and IV. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2): The pyrazole scaffold has shown selectivity and potency for CDK2 inhibition. nih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered pyrazine bioisosteres, exhibited potent CDK2 inhibitory activity. nih.gov The most potent compound, 15 , had a Ki of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) compounds are being investigated as CDK inhibitors. google.com
Tyrosinase: Research into tyrosinase inhibitors has primarily focused on compounds like kojic acid and its derivatives. nih.gov While direct inhibition by simple pyrazines is not widely reported, the exploration of various heterocyclic compounds as tyrosinase inhibitors is an active area of research. nih.gov
Urease: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be potent urease inhibitors. frontiersin.orgresearchgate.netrsc.org Two compounds, 5b and 7e , exhibited IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which were significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.orgrsc.org
MAO-B: Several pyrazoline derivatives have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors. sigmaaldrich.cnsemanticscholar.org The selectivity of these compounds towards MAO-B often depends on the nature and position of substituents on the pyrazoline ring. semanticscholar.org One study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide identified it as a novel, selective, and competitive inhibitor of human MAO-B with a Ki of 94.52 nM. mdpi.com
TTK: Pyrazolo[1,5-a]pyrimidines have been identified as a novel class of potent TTK (also known as Mps1) inhibitors, evolving from a scaffold hopping exercise that began with imidazo[1,2-a]pyrazines. nih.gov
Thymidine (B127349) Phosphorylase: Pyrazolo[1,5-a] nih.govnih.govucl.ac.uktriazine derivatives have been synthesized and evaluated as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. nih.govnih.gov Quinoxaline derivatives, which contain a pyrazine ring fused to a benzene (B151609) ring, have also shown potent TP inhibitory activity, with some compounds being many folds more effective than the standard inhibitor 7-Deazaxanthine. nih.gov
Tubulin Polymerization: Fused imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as effective inhibitors of tubulin polymerization, particularly against neuroblastoma cell lines. nih.govnih.gov Related pyrazoline derivatives have also been extensively studied as tubulin polymerization inhibitors, with some compounds showing potency comparable to colchicine. nih.gov
Table 3: Enzyme Inhibitory Activity of Selected Pyrazine Analogues and Related Heterocycles
| Enzyme Target | Inhibitor Class/Compound | Activity (IC50/Ki) | Source |
|---|---|---|---|
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | Ki = 0.005 µM | nih.gov |
| Urease | 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | IC50 = 2.0 µM | frontiersin.orgrsc.org |
| MAO-B | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Ki = 94.52 nM | mdpi.com |
| Thymidine Phosphorylase | Quinoxaline derivative (25) | IC50 = 3.20 µM | nih.gov |
| Tubulin Polymerization | Fused imidazo[1,2-a]pyrazine derivatives | Effective inhibitors | nih.govnih.gov |
Receptor Agonism/Antagonism
GABAA Receptors: While direct pyrazine modulators are not extensively documented in the selected literature, structurally related pyrazolo[1,5-a]quinazoline derivatives have been synthesized and identified as modulators of the GABAA receptor. nih.govnih.gov Depending on the substitutions, these compounds can act as partial agonists or inverse partial agonists, enhancing or reducing the chloride current through the receptor channel. nih.gov
hCRF1 Receptors: Low nanomolar corticotropin-releasing factor type-1 (CRF1) receptor antagonists have been identified from a heteroatom-linked pyrazine chemotype. ucl.ac.uk The most potent of these indanylpyrazines had a Ki value of 11 ± 1 nM. ucl.ac.uk
CGRP Receptors: Small molecule CGRP receptor antagonists are a focus for the treatment of migraine. aston.ac.uknih.gov While the core structures of many of these antagonists are complex, some contain piperazine moieties, which are related to pyrazines. For example, BIBN4096, a potent CGRP antagonist, incorporates a piperazine ring.
Drug Discovery and Pharmaceutical Development Applications
The versatile nature of the pyrazine scaffold makes it a valuable component in the design and synthesis of novel therapeutic agents.
Pyrazine derivatives, including those structurally related to 3-Methoxypyrazine-2-carbaldehyde, are crucial building blocks in the synthesis of more complex molecules with therapeutic potential. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore due to its diverse pharmacological activities. researchgate.net The inherent properties of the pyrazine ring, such as its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive starting point for the construction of new drugs. mdpi.com
The synthesis of various bioactive compounds often utilizes the pyrazine core. For instance, the creation of pyrazine-linked thiazoles and 1,3,4-oxadiazole-pyrazine derivatives highlights the role of pyrazine compounds as foundational structures in developing new chemical entities with potential antimicrobial properties. researchgate.net The aldehyde functional group in this compound, in particular, offers a reactive site for further chemical modifications, allowing for the assembly of a diverse range of molecular architectures. This reactivity is fundamental to its utility as a building block in creating novel pharmaceutical candidates.
The modification of the pyrazine scaffold is a key strategy for enhancing the pharmacological profiles of drug candidates. By adding or altering functional groups on the pyrazine ring, medicinal chemists can fine-tune the compound's activity, selectivity, and pharmacokinetic properties. mdpi.com Research has shown that pyrazine-modified derivatives can exhibit stronger biological activity and reduced toxicity compared to their parent compounds. nih.govmdpi.com
A notable example involves the synthesis of cinnamic acid–pyrazine derivatives aimed at improving the bioactivity of cinnamic acid in neurovascular protection. nih.gov These modifications led to compounds with enhanced protective effects against free radical damage in human microvascular endothelial and neuroblastoma cell lines. nih.gov Similarly, the structural variations of the indole-3-carboxaldehyde (B46971) scaffold, a related aldehyde-containing heterocycle, through substitutions and molecular hybridization have yielded derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov This principle of structural modification is directly applicable to this compound, where alterations to the methoxy (B1213986) and aldehyde groups can be explored to develop new therapeutic agents with improved efficacy and safety.
Table 1: Examples of Pyrazine-Natural Product Hybrids and their Bioactivities
| Hybrid Class | Parent Compounds | Target Bioactivity | Key Findings |
|---|---|---|---|
| Cinnamic acid–pyrazine derivatives | Cinnamic acid, Pyrazine | Neurovascular protection | Compound 15 showed the strongest activity in HBMEC-2 cells (EC50 = 3.55 μM). Compounds 12–14 were most active in SH-SY5Y cells (EC50 = 3.62–3.74 μM). nih.gov |
| Flavonoid–pyrazine hybrids | Ligustrazine, Flavonoids | Anticancer | Compounds 88 and 90 showed strong inhibition of HT-29 cells (IC50 = 10.67 and 10.90 μM). Compound 89 strongly inhibited MCF-7 cells (IC50 = 10.43 μM). mdpi.com |
This table is interactive. Click on the headers to sort the data.
Hybrid molecules that combine the pyrazine scaffold with natural products represent a promising approach in drug discovery. This strategy aims to leverage the biological activities of both moieties to create new compounds with enhanced potency and novel mechanisms of action. mdpi.com The hybridization of pyrazines with various natural products has led to derivatives with a wide range of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiparasitic activities. nih.govmdpi.com
For example, researchers have synthesized hybrids of ligustrazine (a pyrazine derivative) and flavonoids, which have demonstrated significant antitumor activities against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. mdpi.com Another study focused on creating cinnamic acid–pyrazine derivatives, which showed increased neuroprotective effects. nih.gov These examples underscore the potential of combining the pyrazine core of molecules like this compound with the structural diversity of natural products to generate novel and effective therapeutic agents. mdpi.com
In Silico Prediction of Biological Activities (e.g., Molecular Docking)
Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by predicting the interaction between a small molecule (ligand) and a protein target. This in silico approach helps in understanding the potential biological activity of compounds like this compound and guiding the design of more potent and selective inhibitors.
Molecular docking studies have been successfully employed to investigate pyrazine-containing compounds. For instance, in the development of novel Class I Histone Deacetylase (HDAC) inhibitors, molecular docking was used to rationalize the in vitro data and understand the structure-activity relationships of pyrazine-linked 2-aminobenzamides. researchgate.netnih.gov These studies helped to visualize the binding modes of the compounds within the active site of the HDAC enzymes. researchgate.net
Similarly, docking studies on 1,3,4-oxadiazole-pyrazine derivatives were used to assess their potential as DNA gyrase inhibitors. researchgate.net In another study, molecular docking of 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors revealed that the compounds could effectively block the enzyme's active site through hydrogen bonding with key residues like Thr199 and Thr200. mdpi.com These computational insights are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The aldehyde and methoxy groups of this compound would be key features in predicting its binding interactions with various biological targets.
Role in Natural Product Chemistry and Biosynthetic/degradation Pathways
Occurrence and Distribution in Biological Systems (e.g., plants, microorganisms, insects)
Pyrazines are a widespread class of nitrogen-containing heterocyclic volatile compounds found across the natural world, including in plants, insects, and microorganisms researchgate.netsemanticscholar.org. While the occurrence of alkyl-methoxypyrazines is well-documented, specific information on the natural occurrence of 3-Methoxypyrazine-2-carbaldehyde is not extensively covered in the scientific literature. However, the general distribution of methoxypyrazines provides a context for its potential presence in various biological systems.
In Plants: 3-Alkyl-2-methoxypyrazines are recognized as important aroma compounds in a variety of edible plants, contributing to their characteristic "green" and earthy scents researchgate.netsemanticscholar.org. They are notably found in grapes (Vitis vinifera), where they influence the aroma of wines, and in vegetables such as bell peppers (Capsicum annuum) researchgate.netsemanticscholar.orgnih.gov. For instance, 3-isobutyl-2-methoxypyrazine (IBMP) is a key aroma component in grape varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot nih.gov. The concentration of these compounds in grapes is influenced by factors such as climate, grape maturity, and sun exposure ucdavis.edusemanticscholar.org. While specific data for this compound is scarce, the presence of other methoxypyrazines in the plant kingdom suggests that it could potentially be found as a minor component in some plant species.
In Insects: In the insect world, methoxypyrazines often function as semiochemicals, which are chemicals involved in communication researchgate.net. They can act as alarm signals, aposematic (warning) signals, and aggregation pheromones nih.gov. For example, certain ladybug species produce methoxypyrazines as a defense mechanism against predators, giving them a characteristic unpleasant odor nih.gov. The specific role, if any, of this compound in insect chemical ecology remains an area for further investigation.
Table 1: Examples of Naturally Occurring Methoxypyrazines and their Biological Sources
| Compound Name | Abbreviation | Example Biological Sources | Role/Significance |
|---|---|---|---|
| 3-Isobutyl-2-methoxypyrazine | IBMP | Grapes (Vitis vinifera), Bell Pepper (Capsicum annuum), Ladybugs | Aroma compound in plants, Defensive allomone in insects |
| 3-Isopropyl-2-methoxypyrazine | IPMP | Grapes (Vitis vinifera), Peas (Pisum sativum), Pseudomonas bacteria | Aroma compound in plants, Produced by microorganisms |
| 3-sec-Butyl-2-methoxypyrazine | SBMP | Grapes (Vitis vinifera), Ladybugs | Aroma compound in wine, Component of ladybug taint |
| 3,5-Dimethyl-2-methoxypyrazine | DMMP | Cork stoppers (microbial contamination) | Can impart off-odors to wine |
| 3-Ethyl-2-methoxypyrazine | EMP | Grapes (Vitis vinifera) | Contributes to the herbaceous character of wine |
Biosynthesis of Methoxypyrazines
The biosynthetic pathways of methoxypyrazines have been a subject of considerable research, particularly in the context of viticulture and winemaking. While the complete pathways are not fully elucidated for all methoxypyrazines, key enzymatic steps and precursor molecules have been identified.
A crucial and well-established step in the biosynthesis of methoxypyrazines is the enzymatic O-methylation of a hydroxypyrazine precursor nih.govsemanticscholar.orgnih.gov. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) nih.govsemanticscholar.orgnih.gov. In grapevine (Vitis vinifera), specific OMTs have been identified that are responsible for the methylation of 3-alkyl-2-hydroxypyrazines to form 3-alkyl-2-methoxypyrazines nih.gov. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor nih.gov. It is highly probable that the biosynthesis of this compound would also involve a final O-methylation step of a corresponding 3-formyl-2-hydroxypyrazine precursor, catalyzed by a specific OMT.
The immediate precursors to methoxypyrazines are believed to be their corresponding hydroxylated analogs, 3-alkyl-2-hydroxypyrazines nih.govsemanticscholar.org. For example, 3-isobutyl-2-hydroxypyrazine (IBHP) is the precursor to IBMP nih.gov. The formation of the pyrazine (B50134) ring itself is thought to arise from the condensation of amino acids or their derivatives nih.gov. One proposed pathway suggests the amidation of an amino acid followed by condensation with a dicarbonyl compound like glyoxal to form the hydroxypyrazine nih.gov. Another hypothesis involves the condensation of two amino acids to form a cyclic dipeptide, which is then converted to the hydroxypyrazine nih.gov. For instance, the condensation of valine and glycine is a step in the formation of IPMP in Pseudomonas perolens acs.org. Following this logic, the biosynthesis of this compound would likely proceed through a 3-formyl-2-hydroxypyrazine intermediate.
As mentioned earlier, microorganisms are capable of producing methoxypyrazines researchgate.netsemanticscholar.org. The bacterium Pseudomonas perolens has been shown to produce IPMP, and studies have elucidated parts of its biosynthetic pathway in this organism nih.govacs.org. The ability of various bacteria and fungi to synthesize a diverse range of volatile compounds suggests that microbial production could be a source of various methoxypyrazines in different environments, including soil and food products researchgate.net. The specific involvement of microorganisms in the production of this compound has yet to be reported.
Metabolic Pathways and Degradation Mechanisms
The concentration of methoxypyrazines in biological systems is determined by the balance between their biosynthesis and degradation nih.gov. The degradation of these compounds is an important area of study, as it can influence the flavor and aroma profiles of food products.
The metabolic breakdown of pyrazine derivatives often involves oxidative processes nih.govdur.ac.uk. In mammals, for instance, methoxy-substituted pyrazines can undergo O-demethylation, which removes the methyl group from the methoxy (B1213986) moiety, and ring hydroxylation nih.gov. Alkyl side chains on the pyrazine ring can also be oxidized to carboxylic acids, which may then be conjugated and excreted nih.govinchem.org. While the degradation pathways for methoxypyrazines in plants are not as well understood, it is believed that O-demethylation may also play a role researchgate.netnih.gov. Furthermore, exposure to light can promote the degradation of some methoxypyrazines, such as IBMP in grapes semanticscholar.org. It is plausible that this compound would be subject to similar oxidative metabolic pathways, potentially involving oxidation of the aldehyde group to a carboxylic acid, alongside O-demethylation and ring hydroxylation. However, specific studies on the degradation of this compound are lacking.
Ring Hydroxylation and Side-Chain Oxidation
The metabolism of aromatic compounds like this compound can involve modifications to both the pyrazine ring and its side-chains. Aromatic ring hydroxylation is a common metabolic reaction, often catalyzed by cytochrome P450 (CYP) isoenzymes, which introduces a hydroxyl (-OH) group onto the ring. nih.gov This process increases the polarity and water solubility of the molecule, facilitating its eventual elimination from an organism. nih.gov The position of hydroxylation is influenced by the electronic and steric properties of the existing substituents on the ring. preprints.org
The aldehyde side-chain (-CHO) is susceptible to oxidation. Strong oxidizing agents can convert an alkyl group attached to an aromatic ring into a carboxylic acid (-COOH) group, provided the carbon atom bonded to the ring (the benzylic carbon) has at least one hydrogen atom. libretexts.orgyoutube.com This "side-chain oxidation" is a known metabolic pathway for various compounds. libretexts.orgnih.gov For this compound, the aldehyde group could be oxidized to form 3-methoxypyrazine-2-carboxylic acid. This transformation is a common biological process; for instance, the hydroxymethyl metabolite of the drug tolmetin is further oxidized to an inactive carboxylic acid derivative. nih.gov
Conjugation Reactions (e.g., with glycine, glucuronic acid, sulfate)
Following initial functionalization reactions like hydroxylation and oxidation (Phase I metabolism), xenobiotics and their metabolites often undergo Phase II conjugation reactions. uomus.edu.iq These processes attach small, polar, and ionizable endogenous molecules to the compound, further increasing water solubility and promoting excretion. uomustansiriyah.edu.iq Common conjugating agents include glucuronic acid, sulfate, and amino acids like glycine. uomus.edu.iq
Carboxylic acid groups, such as the one that would result from the side-chain oxidation of this compound, are known to conjugate with glycine. uomustansiriyah.edu.iq Similarly, hydroxyl groups introduced during ring hydroxylation can be conjugated with glucuronic acid or sulfate. nih.govuomus.edu.iq The enzymes that catalyze these reactions are typically transferases, such as GSH S-transferases or sulfotransferases. uomus.edu.iq While these are general metabolic pathways, they represent plausible transformation routes for this compound and its derivatives within biological systems.
Enzymatic Demethylation Processes
Enzymatic demethylation is a critical metabolic process for methoxylated compounds. In the context of methoxypyrazines, the removal of the methyl group from the methoxy (-OCH₃) moiety is a key step in their degradation. This O-demethylation would convert a methoxypyrazine into its corresponding hydroxypyrazine. Research has proposed a cycle between 3-alkyl-2-methoxypyrazines (MPs) and 3-alkyl-2-hydroxypyrazines (HPs) that proceeds via O-(de)methylation steps. nih.gov The reverse reaction, the enzymatic methylation of hydroxypyrazines to form methoxypyrazines, is catalyzed by O-methyltransferase enzymes. nih.gov The expression of genes encoding these enzymes has been observed to coincide with the accumulation of MPs in grapes, with expression levels declining after veraison (the onset of ripening). nih.gov
Impact on Flavor Chemistry and Sensory Perception
Contribution to Aroma Profiles in Food and Beverages
Methoxypyrazines (MPs) are highly potent aroma compounds known for their distinctive "green" or vegetative sensory characteristics. nih.govresearchgate.net They are key contributors to the aroma profiles of numerous foods, including peas and asparagus. researchgate.netbio-conferences.org In the world of wine, they are particularly significant, imparting characteristic herbaceous, bell pepper, or grassy notes. researchgate.netjournals.ac.za
These compounds are grape-derived and are prominent in specific Vitis vinifera cultivars, most notably Cabernet Sauvignon, Sauvignon Blanc, Merlot, and Cabernet Franc. researchgate.netmdpi.com The concentration of MPs in wine is typically very low, often in the range of nanograms per liter (ng/L), yet their olfactory threshold is extremely low, meaning even trace amounts can have a significant sensory impact. bio-conferences.orgmdpi.com For example, 3-isobutyl-2-methoxypyrazine (IBMP) is associated with undesirable herbaceous notes, while 2-isopropyl-3-methoxypyrazine (IPMP) can be responsible for an off-flavor known as "ladybug taint" when the insects are accidentally incorporated during processing. mdpi.comnih.gov The presence and concentration of these compounds are critical to wine quality, with excessive amounts often considered a defect associated with unripe grapes. nih.gov
| Compound | Associated Aroma Descriptors | Found In (Examples) | Typical Concentration in Wine |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, herbaceous, vegetative, earthy nih.govresearchgate.net | Cabernet Sauvignon, Sauvignon Blanc grapes and wine, peas researchgate.netjournals.ac.za | 2-24 ng/L (in grapes) researchgate.net |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Earthy, pea, potato, asparagus researchgate.netnih.gov | Grapes, wine, ladybugs (causes "ladybug taint") researchgate.netnih.gov | Detection thresholds as low as 0.74-1.11 ng/L in juice nih.gov |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Earthy, green researchgate.net | Grapes and wine researchgate.netmdpi.com | Often below detection threshold mdpi.com |
Factors Influencing Methoxypyrazine Concentration in Natural Matrices
The concentration of methoxypyrazines in natural products, particularly in grapes, is influenced by a wide array of viticultural (grape-growing) and environmental factors. researchgate.net
Sunlight Exposure: This is one of the most significant factors. Increased exposure of grape clusters to sunlight leads to a reduction in MP content. nih.govresearchgate.net Viticultural practices like leaf removal are employed to increase fruit exposure and manage MP levels. nih.gov
Temperature and Climate: Cooler climates are associated with higher levels of methoxypyrazines in grapes. researchgate.net Growing degree-days (GDD) are reported to be inversely correlated with MP concentrations, with lower levels observed in hotter years or regions.
Grape Maturity: MP concentrations are highest in unripe berries and decrease significantly as the grapes mature. researchgate.net Synthesis of MPs in grapes typically ceases around veraison, after which their concentration declines due to both dilution from berry enlargement and degradation. bio-conferences.org
Vine Water Status: Excessive water or irrigation can lead to more vigorous vine growth and greater shading of grape clusters, which in turn results in higher MP concentrations at harvest. nih.gov Deficit irrigation has been shown to reduce vegetative growth and lower MP levels. nih.gov
Soil Type: Soil characteristics can indirectly influence MP levels through their effect on vine vigor and water status. researchgate.net Soils with high water-holding capacity may promote more rapid growth and shading, leading to higher MPs.
Role in Chemical Ecology (e.g., as Pheromones, Allomones)
Beyond their role as flavor compounds, methoxypyrazines function as potent semiochemicals (chemical signals) in interactions between organisms. researchgate.net An allomone is a chemical that benefits the producer by affecting the behavior of a receiver of a different species, such as a defensive compound. georgehapp.com A pheromone is a chemical signal used for communication between members of the same species. georgehapp.com
Methoxypyrazines serve as defensive allomones in some insects, notably ladybugs (Coleoptera: Coccinellidae). nih.govcsic.es These insects can release pyrazines when threatened, creating a noxious odor and taste that deters predators. nih.gov
In a fascinating example of co-opted function, the same methoxypyrazines used for defense also act as aggregation pheromones in some ladybug species, signaling individuals to gather, particularly during diapause (a period of dormancy). nih.govcsic.es For example, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) has been identified as a male-released aggregative cue in the leaf beetle Labidostomis lusitanica. nih.gov Similarly, certain 2-alkyl-3-methoxypyrazines released by Neotropical palms act as kairomones (chemicals that benefit the receiver but not the emitter) by attracting florivorous (flower-eating) scarab beetles. nih.govresearchgate.net
| Chemical Role | Definition | Methoxypyrazine Example | Organism(s) Involved |
| Allomone | A chemical produced by one species that affects the behavior of another species to the benefit of the producer. georgehapp.com | Defensive compound against predators. nih.gov | Ladybugs (Coccinella septempunctata) nih.gov |
| Pheromone | A chemical used for communication between individuals of the same species. georgehapp.com | Aggregation cue for diapausing individuals. csic.es | Ladybugs (Adalia bipunctata), Leaf Beetles (Labidostomis lusitanica) nih.govcsic.es |
| Kairomone | A chemical produced by one species that benefits another species (the receiver) but not the emitter. georgehapp.com | Floral scent attracting florivores. nih.govresearchgate.net | Neotropical Palms (Acrocomia, Attalea) and Scarab Beetles (Cyclocephala) nih.govresearchgate.net |
Derivatives and Analogues of 3 Methoxypyrazine 2 Carbaldehyde: Structure Activity Relationships
Pyrazine-2-carboxylic Acid Derivatives
Derivatives of pyrazine-2-carboxylic acid, which can be synthesized from precursors like 3-methoxypyrazine-2-carbaldehyde, have been a focal point of research due to their broad spectrum of biological activities. The core structure of pyrazine-2-carboxylic acid allows for substitutions at various positions on the pyrazine (B50134) ring, leading to compounds with tailored properties.
Research into these derivatives has revealed that the nature and position of substituents significantly influence their biological effects. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for its interaction with biological targets.
A novel series of pyrazine-2-carboxylic acid derivatives was synthesized by coupling substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone demonstrated notable antioxidant and moderate antimicrobial activity. rjpbcs.com In contrast, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone exhibited the highest antimicrobial activity. rjpbcs.com
Pyrazinones and Dihydropyrazines
Pyrazinones and their reduced forms, dihydropyrazines, represent another important class of derivatives. These compounds can be synthesized through various methods, including the condensation of α-aminoamides with α,β-dicarbonyl compounds. For example, 2-hydroxy-3:6-di-sec.-butylpyrazine has been synthesized from isoleucine. rsc.org The oxidation of dihydropyrazines is a common method for preparing pyrazines. researchgate.net
The synthesis of 2-alkyl-3-methoxypyrazines, which are structurally related to this compound, can be achieved through multi-step synthetic pathways. One such pathway involves the condensation of two amino acids followed by methylation and oxidation. dur.ac.uk The biological activity of these compounds is often linked to the nature of the alkyl and methoxy (B1213986) substituents on the pyrazine ring.
Amino-substituted Pyrazines (e.g., Methyl 3-aminopyrazine-2-carboxylate)
Amino-substituted pyrazines, such as Methyl 3-aminopyrazine-2-carboxylate, are key intermediates in the synthesis of various biologically active molecules. guidechem.com The presence of an amino group on the pyrazine ring provides a site for further functionalization, allowing for the creation of a wide array of derivatives.
Methyl 3-amino-2-pyrazinecarboxylate can be synthesized from 3-amino-2-pyrazinecarboxylic acid through esterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. guidechem.com This compound serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. guidechem.com
A series of N-substituted 3-aminopyrazine-2-carboxamides has been synthesized and evaluated for their antimicrobial activity. nih.gov These compounds were subdivided into benzyl (B1604629), alkyl, and phenyl derivatives based on the substituent on the carboxamide nitrogen. nih.gov The study revealed that the nature of this substituent plays a crucial role in the observed biological activity. nih.gov For example, an intramolecular hydrogen bond between the amino group and the carboxamidic oxygen was observed in the lowest energy conformations of all the studied derivatives. nih.gov
Halogenated Pyrazine Analogues
The introduction of halogen atoms into the pyrazine ring can significantly alter the electronic properties and biological activity of the resulting analogues. Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.
For instance, 3,6-dichloropyrazine-2-carbonitrile (B1371311) is a key intermediate in the synthesis of the antiviral drug Favipiravir. nih.gov The synthesis of this halogenated pyrazine involves multiple steps starting from commercially available 2-aminopyrazine. nih.gov
In a study of substituted N-phenylpyrazine-2-carboxamides, halogenated derivatives demonstrated notable biological activity. mdpi.com For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be the most active inhibitor of the oxygen evolution rate in spinach chloroplasts. mdpi.com Furthermore, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide showed the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. mdpi.com
Substituted Pyrazine Carboxamides (e.g., Cyanopyrazine-2-carboxamide derivatives)
Substituted pyrazine carboxamides are a class of compounds that have been extensively studied for their diverse biological activities, including antimicrobial and herbicidal properties. The carboxamide group can be readily modified, allowing for the exploration of a wide range of structure-activity relationships.
A series of fifteen 3-benzylaminopyrazine-2-carboxamides were synthesized from 3-chloropyrazine-2-carboxamide (B1267238) and evaluated for their in vitro activity against Mycobacterium tuberculosis. mdpi.com Several of these compounds displayed activity equivalent to the standard drug pyrazinamide. mdpi.com Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a potent MIC value and low cytotoxicity. mdpi.com Interestingly, the study suggested that a carbonitrile group on the pyrazine core is not essential for antitubercular activity. mdpi.com
In another study, the condensation of substituted pyrazine-2-carboxylic acid chlorides with various anilines yielded a series of amides. mdpi.com These compounds were evaluated for their effects on photosynthesis and as abiotic elicitors. mdpi.com 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as a potent elicitor, significantly increasing flavonoid production in callus cultures of Ononis arvensis. mdpi.com
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of pyrazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's biological effects, guiding the design of more potent and selective molecules.
In the context of antitubercular pyrazine derivatives, the presence and nature of substituents on the pyrazine ring and the carboxamide side chain are critical. For example, in a series of 3-benzylaminopyrazine-2-carboxamides, the substitution pattern on the benzyl ring was found to influence the antimycobacterial activity. mdpi.com
For pyrazine carboxamides with herbicidal activity, the lipophilicity and electronic properties of the substituents play a significant role. The substitution on the phenyl ring of N-phenylpyrazine-2-carboxamides was shown to modulate their inhibitory effect on photosynthesis. mdpi.com
Synthetic Modifications and Their Impact on Properties
Synthetic modifications are a powerful tool for fine-tuning the properties of pyrazine derivatives. By systematically altering the structure of a lead compound, chemists can optimize its biological activity, selectivity, and pharmacokinetic properties.
The synthesis of pyrazine derivatives often involves multi-step sequences that allow for the introduction of diverse functional groups. For instance, the condensation of pyrazine-2-carboxylic acid chlorides with various amines is a common strategy for preparing a library of amides with different substituents. mdpi.com
The choice of synthetic route can also impact the final properties of the compound. For example, different methods for the synthesis of 2-alkyl-3-methoxypyrazines can lead to variations in yield and purity. dur.ac.uk The development of efficient and scalable synthetic methods is crucial for the practical application of these compounds. dur.ac.uk
Furthermore, modifications can be made to improve the physicochemical properties of the compounds, such as aqueous solubility. In one study, the replacement of a CH group with a nitrogen atom in a biphenyl (B1667301) group of a lead compound was explored to enhance water solubility while maintaining high binding affinity for opioid receptors. nih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways
The synthesis of pyrazine (B50134) derivatives is a cornerstone of heterocyclic chemistry, with applications spanning the flavor, fragrance, and pharmaceutical industries. scite.airesearchgate.netelsevierpure.comtuwien.ac.atresearchgate.net Future research into 3-Methoxypyrazine-2-carbaldehyde will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Current strategies often involve multi-step processes. youtube.com A promising future direction lies in the development of chemoenzymatic processes . elsevierpure.com These methods combine the precision of enzymatic catalysis with the practicality of chemical synthesis, potentially offering milder reaction conditions and higher selectivity. For instance, research into the development of processes for producing alkyl- or alkoxypyrazines using enzymatic reactions highlights this trend. elsevierpure.com
Another avenue of exploration is the use of base-metal catalysis . Manganese pincer complexes, for example, have been successfully used in the dehydrogenative self-coupling of 2-amino alcohols to create 2,5-substituted pyrazines, producing only water and hydrogen gas as byproducts. acs.org Adapting such atom-economical and environmentally benign methods for the synthesis of asymmetrically substituted pyrazines like this compound is a key challenge.
Furthermore, novel strategies could be inspired by the synthesis of analogous structures. The preparation of pyrazines from the ring opening of epoxides with ethylenediamine (B42938) followed by oxidation is a convenient method due to the availability of the starting materials. youtube.com Investigating similar accessible precursors for this compound could lead to more cost-effective production.
Exploration of Undiscovered Biological Activities
The pyrazine nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.govtandfonline.comimist.ma While the primary identity of many methoxypyrazines is as flavor and aroma compounds, the functional groups of this compound—a methoxy (B1213986) group and a carbaldehyde—suggest a rich, unexplored potential for biological activity.
Future research should systematically screen this compound for a range of pharmacological activities. Based on the known properties of related pyrazines and pyrazoles, key areas of investigation include:
Anticancer Activity: Pyrazine derivatives are components of several anticancer drugs and have shown antiproliferative activities. imist.mawipo.int The aldehyde functionality, in particular, can be reactive and may interact with biological macromolecules, a property that could be harnessed for therapeutic benefit. Studies on pyrazole (B372694) carbaldehydes have demonstrated significant anti-inflammatory and anticancer effects. nih.gov
Anti-inflammatory and Antioxidant Effects: Many heterocyclic compounds, including pyrazines, exhibit anti-inflammatory and antioxidant properties. nih.gov Research could investigate the ability of this compound to modulate inflammatory pathways or scavenge reactive oxygen species.
Antimicrobial and Antiviral Properties: The pyrazine core is present in antitubercular and antiviral drugs. imist.ma Given the urgent need for new antimicrobial agents, screening against a panel of pathogenic bacteria and fungi is a logical step.
Neurological and Neuroprotective Effects: Certain pyrazine derivatives have been investigated for their neuroprotective capabilities. nih.gov The specific methoxy and aldehyde substitutions could modulate these effects.
Application in Materials Science and Industrial Processes
Beyond its potential biological roles, the structural features of this compound make it a candidate for applications in materials science and various industrial processes.
In materials science , pyrazine-based materials are gaining attention for their favorable charge transfer properties, making them suitable for optoelectronic applications. google.com The π-conjugated system of the pyrazine ring is essential for these properties. Future work could explore the incorporation of this compound as a building block in:
Organic Light-Emitting Diodes (OLEDs): The inherent photophysical properties of pyrazines could be tuned by the electron-donating methoxy group and the electron-withdrawing aldehyde group.
Solar Cells: Asymmetric pyrazine derivatives have been used in the development of small molecular donors for photovoltaic applications. researchgate.net
In industrial processes , pyrazines are well-established as crucial flavor and aroma compounds in the food industry. scite.aielsevierpure.comtuwien.ac.atresearchgate.net While the sensory properties of this compound are not widely documented, its structure suggests it could possess unique organoleptic qualities. Other potential industrial applications include:
Corrosion Inhibition: Pyrazine and its derivatives have been studied for their anti-corrosion effects on steel, an application where cost-effective and non-toxic materials are highly valued. nih.gov
Illicit Drug Prevention: In a novel application, 3-isobutyl-2-methoxypyrazine has been shown to effectively block the chemical conversion of pseudoephedrine to methamphetamine while remaining biologically inert. wikipedia.org This opens a speculative but intriguing possibility for other functionalized pyrazines.
Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of pyrazines, which often occur at trace levels in complex matrices like food and beverages, require highly sensitive and selective analytical methods. wikipedia.orgwinebusinessanalytics.comresearchgate.net Future research will focus on refining existing techniques and developing new ones for this compound.
Hyphenated chromatography techniques are the cornerstone of pyrazine analysis. nih.govsaspublishers.comijnrd.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for characterizing alkylpyrazines. nih.gov Future work will involve optimizing methods like headspace solid-phase microextraction (HS-SPME) for the specific volatility and polarity of this compound to achieve lower detection limits, which can be below 200 ng/L for some pyrazines. nih.govgoogle.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile pyrazines or those in liquid samples, UPLC-MS/MS offers a rapid and direct analysis method. nih.gov Developing optimized MS parameters and transitions for this compound will be crucial for its accurate quantification. nih.gov
Emerging methodologies offer new possibilities:
Selective Purge and Trap: This method uses a dilute acid solution to selectively trap basic pyrazines from a complex mixture of volatiles, followed by GC-MS analysis, offering a less laborious alternative to traditional extraction. documentsdelivered.comresearchgate.net
Fluorescent Sensors: Novel pyrazine derivatives are being designed as "turn-on" fluorescent sensors for detecting specific ions, a principle that could be adapted to create highly selective sensors for this compound itself or its metabolites.
Table 1: Advanced Analytical Techniques for Pyrazine Analysis
| Technique | Abbreviation | Principle | Future Application for this compound |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by mass-based identification. nih.gov | Optimization of columns and SPME fibers for high-sensitivity quantification. |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds based on polarity, followed by highly selective mass filtering and detection. nih.gov | Development of specific quantitative methods for non-volatile matrices. |
| Headspace Solid-Phase Microextraction | HS-SPME | Extracts and concentrates volatile analytes from the headspace above a sample onto a coated fiber for GC analysis. nih.gov | Method validation for trace-level detection in food, beverages, and environmental samples. |
| Selective Purge and Trap | - | Isolates basic pyrazines from complex volatile mixtures using an acid trap before analysis. documentsdelivered.com | Application for cleaning up complex samples to improve detection selectivity. |
Integration of Omics Technologies in Pyrazine Research
"Omics" technologies offer a systems-level understanding of biological processes and are poised to revolutionize pyrazine research. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the biosynthesis, metabolism, and biological impact of this compound.
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomics screens can identify the metabolic pathways affected by this compound, potentially revealing its mechanism of action. For example, metabolomics has been used to show that certain compounds induce apoptosis in cancer cells by causing pyrimidine (B1678525) starvation. nih.gov This approach could uncover the specific cellular targets of the title compound.
Genomics and Transcriptomics: The biosynthesis of pyrazines in microorganisms and plants is a complex process involving multiple genes and enzymes. researchgate.netmdpi.com By analyzing the genome (genomics) and the expressed genes (transcriptomics) of an organism that produces or is exposed to this compound, researchers can identify the genes responsible for its synthesis and degradation. For example, transcriptomics can reveal the effect of environmental changes on the expression of genes involved in methoxypyrazine production in grapes. mdpi.comgravitywinehouse.com
Proteomics: This is the large-scale study of proteins. Chemical proteomics, using immobilized ligands as affinity probes, can identify the direct protein targets of a small molecule. nih.gov This powerful technique could be used to pull down the specific enzymes or receptors that bind to this compound from cell lysates, revealing its mode of action with high precision. acs.org
By integrating these omics approaches, researchers can build comprehensive models of how this compound is produced in nature, its metabolic fate in different organisms, and its potential therapeutic or industrial functions.
Q & A
Q. What are the established synthetic pathways for 3-Methoxypyrazine-2-carbaldehyde, and what critical reaction conditions influence yield?
- Methodological Answer : A reliable synthesis route involves sequential functional group transformations. Starting from 3-hydroxypyrazin-2-carboxamide, phosphorous oxychloride replaces the hydroxyl group with chlorine, forming 3-chloro-2-cyanopyrazine. Methoxylation via sodium methoxide yields 3-methoxy-2-cyanopyrazine. Subsequent base hydrolysis with hydrogen peroxide produces 3-methoxy-2-carboxamideopyrazine, followed by a Hofmann rearrangement using sodium hypochlorite to generate the primary amine. For aldehyde formation, oxidation or specific hydrolysis conditions must be optimized. Key factors include:
- Temperature control during methoxylation (50–80°C).
- Base strength during hydrolysis (e.g., NaOH vs. KOH).
- Reaction time for Hofmann rearrangement (12–24 hours).
Reference :
Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?
- Methodological Answer : X-ray crystallography is used to determine bond lengths, angles, and intermolecular interactions. For example, the 2,4-dinitrophenylhydrazone derivative of this compound was analyzed, revealing π-π stacking between pyrazine and phenyl rings (3.4–3.6 Å spacing) and hydrogen bonding involving the aldehyde group. Critical steps include:
Q. What analytical methodologies are recommended for quantifying trace levels of this compound in complex matrices?
- Methodological Answer : Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC×GC-TOF-MS is optimal. Key parameters:
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π-π stacking) influence the solid-state packing and solubility of this compound derivatives?
- Methodological Answer : π-π interactions between the pyrazine ring and aromatic substituents (e.g., in hydrazones) dictate crystal packing. Stronger π-π stacking (e.g., 3.4 Å spacing) reduces solubility in polar solvents. To enhance solubility:
Q. What experimental approaches resolve contradictions in reported metabolic pathways of this compound intermediates?
- Methodological Answer : Temporal tracking of intermediates using deuterated standards and mixed-mode cation-exchange SPE resolves discrepancies. For example, 3-isobutyl-2-hydroxypyrazine (IBHP) peaks 1–2 weeks post-veraison, contradicting earlier assumptions of simultaneous decline with IBMP. Key steps:
- Sampling at 7-day intervals during berry maturation.
- Derivatization with BSTFA for GC-MS detection (LOD: 20 ng/L).
Reference :
Q. How do structural modifications at the methoxy or aldehyde positions affect reactivity and stability?
- Methodological Answer :
- Methoxy Group : Electron-donating effects stabilize the pyrazine ring but reduce electrophilicity at the aldehyde.
- Aldehyde Group : Susceptible to oxidation; stabilization via hydrazone formation (e.g., with 2,4-dinitrophenylhydrazine).
Reactivity can be tuned by substituting the methoxy group with stronger electron-withdrawing groups (e.g., nitro). Reference :
Q. What are the sensory interaction mechanisms between this compound and oxidation-derived aldehydes in complex systems?
- Methodological Answer : In wine matrices, this compound derivatives (e.g., IBMP) interact with methional (oxidation aldehyde) via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
